(2S,3S)-2-Propan-2-ylpyrrolidine-3-carboxylic acid;hydrochloride
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Overview
Description
(2S,3S)-2-Propan-2-ylpyrrolidine-3-carboxylic acid;hydrochloride: is a versatile chemical compound used in scientific research. Its applications range from drug synthesis to catalysis, making it an invaluable tool for researchers seeking innovative solutions.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The compound can be synthesized through various synthetic routes, including the cyclization of amino acids and subsequent functional group modifications. Reaction conditions typically involve the use of strong acids or bases to facilitate the cyclization process.
Industrial Production Methods: : On an industrial scale, the compound is produced through optimized chemical reactions that ensure high yield and purity. These methods often involve the use of catalysts and controlled reaction environments to achieve the desired product.
Chemical Reactions Analysis
(2S,3S)-2-Propan-2-ylpyrrolidine-3-carboxylic acid;hydrochloride: undergoes several types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form various derivatives, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophilic substitution reactions can be carried out using suitable nucleophiles and leaving groups.
Common Reagents and Conditions: : Reagents such as hydrochloric acid, sodium hydroxide, and various organic solvents are commonly used in these reactions. Reaction conditions are carefully controlled to ensure the desired products are obtained.
Major Products Formed: : The major products formed from these reactions include various derivatives of the compound, which can be further utilized in different applications.
Scientific Research Applications
(2S,3S)-2-Propan-2-ylpyrrolidine-3-carboxylic acid;hydrochloride: has a wide range of applications in scientific research:
Chemistry: : It is used as a building block in organic synthesis and as a catalyst in various chemical reactions.
Biology: : The compound is utilized in the study of biological processes and the development of new drugs.
Medicine: : It plays a role in the synthesis of pharmaceuticals and the investigation of potential therapeutic agents.
Industry: : The compound is employed in the production of materials and chemicals for industrial applications.
Mechanism of Action
The mechanism by which (2S,3S)-2-Propan-2-ylpyrrolidine-3-carboxylic acid;hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its biological and chemical effects.
Comparison with Similar Compounds
(2S,3S)-2-Propan-2-ylpyrrolidine-3-carboxylic acid;hydrochloride: is unique in its structure and properties compared to other similar compounds. Some similar compounds include:
2-(Propan-2-yl)pyrrolidine-3-carboxylic acid
2-(Propan-2-yl)pyrrolidine-3-carboxylic acid methyl ester
2-(Propan-2-yl)pyrrolidine-3-carboxylic acid ethyl ester
These compounds share similarities in their core structure but differ in their functional groups and applications.
Biological Activity
(2S,3S)-2-Propan-2-ylpyrrolidine-3-carboxylic acid; hydrochloride, also known as isopropyl pyrrolidine carboxylic acid hydrochloride, is a chemical compound with the molecular formula C8H16ClNO2 and a molecular weight of 193.67 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Property | Value |
---|---|
Molecular Formula | C8H16ClNO2 |
Molecular Weight | 193.67 g/mol |
CAS Number | 1969288-43-4 |
Structure | Structure |
The biological activity of (2S,3S)-2-Propan-2-ylpyrrolidine-3-carboxylic acid hydrochloride is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It is believed to exhibit enzyme inhibition properties, potentially affecting pathways related to central nervous system disorders and inflammation.
Biological Activities
- Enzyme Inhibition : Research indicates that this compound may act as an inhibitor for specific enzymes involved in inflammatory processes. For instance, studies have shown that related pyrrolidine derivatives can inhibit cytosolic phospholipase A2α (cPLA2α) and fatty acid amide hydrolase (FAAH), which are key targets for developing analgesic and anti-inflammatory drugs .
- Receptor Modulation : The compound may also modulate receptor activity, influencing neurotransmitter systems that are crucial in pain perception and mood regulation.
Study 1: Analgesic Properties
A study explored the effects of pyrrolidine derivatives on pain models in rodents. The results indicated that compounds similar to (2S,3S)-2-Propan-2-ylpyrrolidine-3-carboxylic acid hydrochloride significantly reduced pain responses, suggesting potential therapeutic applications in pain management .
Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective properties of pyrrolidine derivatives against neurodegenerative conditions. The findings revealed that these compounds could protect neuronal cells from oxidative stress-induced damage, highlighting their potential in treating diseases such as Alzheimer's and Parkinson's .
Comparative Analysis with Related Compounds
The biological activity of (2S,3S)-2-Propan-2-ylpyrrolidine-3-carboxylic acid hydrochloride can be compared with other similar compounds:
Properties
IUPAC Name |
(2S,3S)-2-propan-2-ylpyrrolidine-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-5(2)7-6(8(10)11)3-4-9-7;/h5-7,9H,3-4H2,1-2H3,(H,10,11);1H/t6-,7-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNODGYPHEFGGDC-LEUCUCNGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(CCN1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1[C@H](CCN1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.